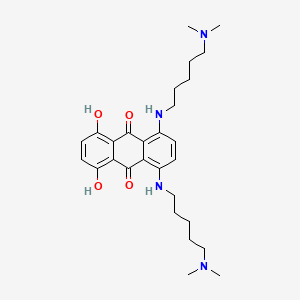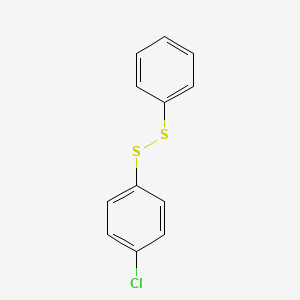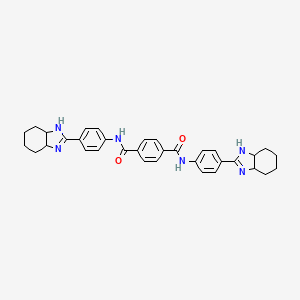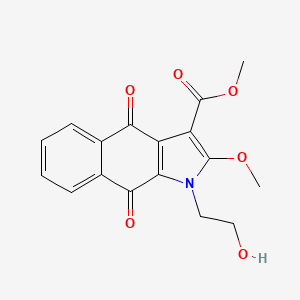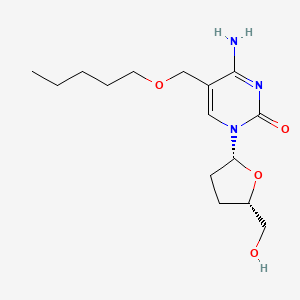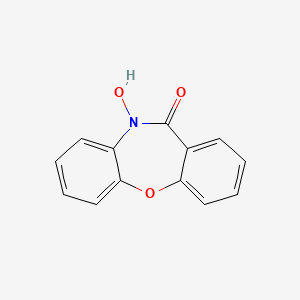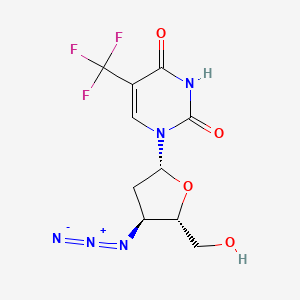
3'-Azido-2',3'-dideoxy-5-trifluoromethyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine is a synthetic nucleoside analog. It is structurally characterized by the presence of an azido group at the 3’ position, a trifluoromethyl group at the 5’ position, and the absence of hydroxyl groups at the 2’ and 3’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine typically involves multiple stepsThe trifluoromethyl group is then introduced at the 5’ position using a suitable trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation at the 5’ position.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition.
Reduction: Hydrogenation or the use of reducing agents like triphenylphosphine.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products
Substitution: Formation of triazole derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized uridine derivatives.
Scientific Research Applications
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The compound exerts its effects primarily through the incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication. The azido group at the 3’ position is crucial for this activity, as it prevents the formation of phosphodiester linkages necessary for nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Similar structure but lacks the trifluoromethyl group.
3’-Azido-2’,3’-dideoxyadenosine: Contains an adenine base instead of uracil.
3’-Azido-2’,3’-dideoxyguanosine: Contains a guanine base instead of uracil
Uniqueness
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This modification may also influence its interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
87190-84-9 |
|---|---|
Molecular Formula |
C10H10F3N5O4 |
Molecular Weight |
321.21 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10F3N5O4/c11-10(12,13)4-2-18(9(21)15-8(4)20)7-1-5(16-17-14)6(3-19)22-7/h2,5-7,19H,1,3H2,(H,15,20,21)/t5-,6+,7+/m0/s1 |
InChI Key |
LYWDBOUHROZMIU-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


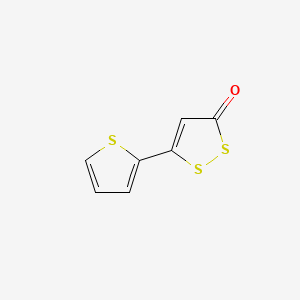
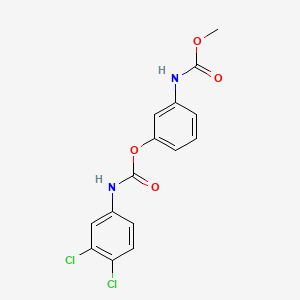
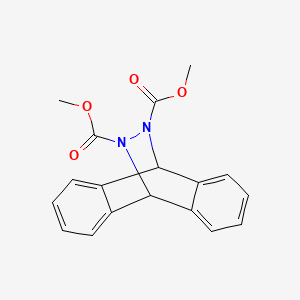
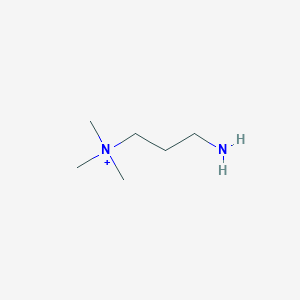
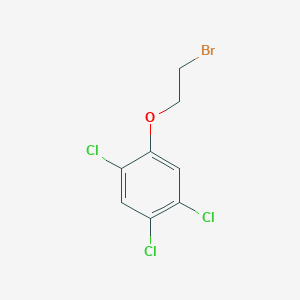
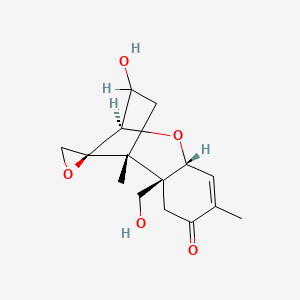
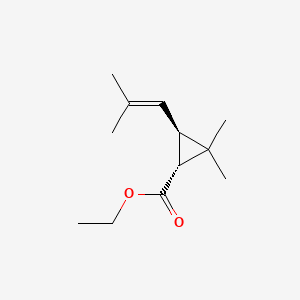
![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
